ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based sulfonamide derivative characterized by a 1H-pyrazole core substituted at positions 3 and 5 with ethyl and [(3-ethylphenyl)sulfamoyl] groups, respectively, and a carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 5-ethyl-3-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-11-8-7-9-12(10-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXFMGXBRCJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach includes the use of sulfur-containing reagents to introduce the sulfonyl group under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies reaction workup . These methods are designed to be cost-effective and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to other sulfur-containing functionalities.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated pyrazole derivatives .
Scientific Research Applications
Ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparison with Similar Compounds
Structural Variations in Analogs
Key structural differences among analogs include:
- Sulfamoyl substituents : The phenyl ring attached to the sulfamoyl group varies in substituents (e.g., 3-chloro-4-methyl in , pyridinylmethyl in ).
- Pyrazole core modifications : Substituents at position 3 (ethyl, trifluoromethyl) and functional groups at position 4 (carboxylate, oxadiazole) influence physicochemical properties .
- Heterocyclic extensions : Some analogs incorporate oxadiazole or thioamide groups, enhancing structural complexity .
Comparative Analysis of Structural and Physicochemical Properties
Table 1: Key Structural Features and Properties
Key Observations:
- Solubility : The pyridinylmethyl group in may improve water solubility due to nitrogen’s lone pairs.
- Bioactivity : Oxadiazole-containing analogs (e.g., ) are often explored for antimicrobial activity due to their planar, aromatic structure .
Pharmacological and Crystallographic Insights
Pharmacological Potential
Crystallography and Structural Validation
Tools like SHELX and Mercury CSD are critical for determining crystal structures of similar compounds. For example, hydrogen bonding patterns in sulfonamide derivatives can be analyzed using graph set theory , aiding in understanding stability and intermolecular interactions.
Biological Activity
Ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family. This compound has garnered attention due to its unique structural features, including a pyrazole ring and a sulfamoyl group, which suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 336.41 g/mol. The compound's structure includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Sulfamoyl Group : A functional group that enhances biological activity by mimicking natural substrates.
- Ethyl Phenyl Moiety : Contributes to the compound's solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of Pyrazole : The initial step often includes reacting ethyl 3-amino-4-pyrazolecarboxylate with 3-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
- Reflux Conditions : The reaction is conducted under reflux to promote the formation of the desired product.
- Purification : Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound.
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
Anticancer Activity
Studies have shown that pyrazole derivatives can possess anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
A study evaluating various pyrazole derivatives for anti-inflammatory activity revealed that modifications at the pyrazole scaffold could enhance efficacy. This compound is hypothesized to exhibit similar effects by inhibiting pro-inflammatory cytokines and mediators.
Enzyme Inhibition
The sulfonamide group in this compound allows it to mimic natural substrates, potentially leading to inhibition of specific enzymes such as carbonic anhydrase. This inhibition can disrupt various physiological processes and contribute to its therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with molecular targets:
- Enzyme Active Sites : The sulfonamide moiety forms strong interactions with enzyme active sites, inhibiting their activity.
- Cellular Signaling Pathways : The compound may interfere with cellular signaling pathways, affecting processes such as inflammation and cell growth.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate | Sulfamoyl group on pyrazole | Anticancer activity |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Amino group instead of sulfamoyl | Antigout agent |
| Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole | Methyl substitution on pyrazole | Potential anti-inflammatory effects |
Case Studies
Several studies have investigated the biological effects of similar pyrazole derivatives:
- Anti-inflammatory Study : A series of novel ethyl 5-substituted pyrazoles were evaluated for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Results indicated significant anti-inflammatory effects for certain derivatives, suggesting that structural modifications enhance efficacy .
- Enzyme Interaction Studies : Research focused on sulfonamide-based drugs has highlighted their role in inhibiting carbonic anhydrase isoenzymes, which are critical in drug discovery .
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate?
Answer:
The synthesis typically involves three key steps:
Pyrazole core formation : Cyclocondensation of β-ketoesters with hydrazine derivatives under reflux conditions (e.g., ethanol, 8–12 hours) .
Sulfamoylation : Introducing the sulfamoyl group via reaction with 3-ethylphenylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) at 0–5°C to minimize side reactions .
Esterification : Ethyl group incorporation using ethyl chloroformate in anhydrous dichloromethane with a catalytic amount of DMAP .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and assess purity. Key signals include the pyrazole NH proton (~δ 12–13 ppm) and sulfamoyl group integration .
- FT-IR : Identification of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : Confirms ≥95% purity by matching calculated and observed C/H/N/S percentages .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation or disorder?
Answer:
Crystallographic refinement using SHELXL ( ) or SIR97 () is critical:
- Disorder modeling : Split positions for flexible ethyl or sulfamoyl groups are refined with occupancy constraints.
- Hirshfeld surface analysis : Identifies weak interactions (e.g., C–H···O) that stabilize the lattice, reducing thermal motion artifacts .
- Twinned data handling : For cases with pseudo-merohedral twinning, the HKLF5 format in SHELXL improves R-factor convergence .
Example: A related pyrazole derivative showed 8% disorder in an ethyl group, resolved using PART instructions in SHELXL .
Advanced: How should researchers address contradictions in pharmacological activity data?
Answer:
Contradictions (e.g., variable IC₅₀ values) require:
Dose-response validation : Re-test compounds under standardized conditions (e.g., 1% CMC suspension, oral administration in rodent models) .
Metabolite screening : Use LC-MS to identify in vivo degradation products that may alter activity .
Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish assay variability from true biological effects .
Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to hypothesized targets (e.g., cyclooxygenase isoforms) .
Advanced: What strategies optimize structure-activity relationships (SAR) for sulfamoyl-containing pyrazoles?
Answer:
Key SAR strategies include:
- Substituent scanning : Synthesize analogs with halogens, methoxy, or trifluoromethyl groups at the 3-ethylphenyl position to modulate lipophilicity and target affinity .
- Bioisosteric replacement : Replace the sulfamoyl group with carboxamide or phosphonate to assess tolerance in enzymatic pockets .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 1PXX) to predict binding modes and guide synthetic priorities .
Example: A fluoro-substituted analog showed 5-fold higher anti-inflammatory activity than the parent compound due to enhanced hydrogen bonding .
Advanced: How can computational modeling predict metabolic stability or toxicity?
Answer:
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis susceptibility) and permeability (LogP ~2.5–3.5) .
- CYP450 inhibition : Use Schrödinger’s QikProp to screen for CYP3A4/2D6 interactions, critical for avoiding drug-drug interactions .
- Toxicity profiling : Derek Nexus identifies structural alerts (e.g., sulfonamide-related hypersensitivity) .
Example: A methylsulfonyl analog exhibited lower hepatotoxicity risk in silico due to reduced electrophilicity .
Advanced: What experimental controls are essential in kinetic studies of pyrazole derivatives?
Answer:
- Negative controls : Include unsubstituted pyrazole cores to isolate the sulfamoyl group’s contribution to reaction rates .
- Isotope labeling : Use ¹⁵N-labeled hydrazines to track pyrazole ring formation via 2D NMR .
- Solvent polarity gradients : Compare reaction kinetics in DMSO (polar) vs. toluene (nonpolar) to assess transition-state stabilization .
- Arrhenius plots : Determine activation energy (Eₐ) for sulfamoylation steps to optimize temperature .
Advanced: How can researchers validate the biological relevance of in vitro data for this compound?
Answer:
- Orthogonal assays : Confirm enzyme inhibition (e.g., COX-2) with both fluorometric and colorimetric substrates .
- Ex vivo models : Use isolated tissue assays (e.g., rat paw edema) to correlate in vitro IC₅₀ with physiological response .
- PK/PD modeling : Measure plasma half-life and tissue distribution in rodents to establish effective dosing regimens .
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., Keap1) to confirm binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
